molecular formula C14H11N3O2 B2730810 3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile CAS No. 199604-01-8

3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile

Cat. No.: B2730810
CAS No.: 199604-01-8
M. Wt: 253.261
InChI Key: HAVSJEZAWBTUKH-UHFFFAOYSA-N
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Description

3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.261. The purity is usually 95%.
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Scientific Research Applications

Meisenheimer Rearrangement and Heterocyclic Synthesis

Research demonstrates the utility of related structures in the formation of complex heterocyclic compounds via processes such as the Meisenheimer rearrangement. For instance, oxidation and rearrangement reactions have been employed to synthesize epoxyhexahydroazocino[5,6-b]indole derivatives, showcasing the versatility of these compounds in organic synthesis (Kurihara et al., 1991).

Synthetic Methodologies Toward Tetrahydro-1H-azepino[5,4,3-cd]indoles

Another study focused on developing synthetic methodologies for creating tetrahydro-1H-azepino[5,4,3-cd]indole derivatives. This work highlights the compound's role as a building block in generating structurally diverse indole derivatives, contributing significantly to medicinal chemistry and material sciences (Somei et al., 1988).

Application in Heterocyclic Compound Synthesis

Moreover, the compound and its derivatives are crucial in the synthesis of benzylamino-nitriles, indicating its significance in constructing heterocyclic frameworks. These synthetic routes offer pathways to generate compounds with potential pharmacological activities (Harcourt et al., 1978).

Cooperative Catalysis in Heterocyclic Chemistry

A recent study showcases the cooperative catalysis approach to synthesize oxa-bridged azepino[1,2-a]indoles, underscoring the compound's application in creating molecules with complex heterocyclic structures. This methodological advancement illustrates the ongoing innovation in synthetic organic chemistry (Loui et al., 2021).

Properties

IUPAC Name

3-methoxy-1-oxo-5,10-dihydro-2H-azepino[3,4-b]indole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14-8(7-15)6-10-9-4-2-3-5-11(9)16-12(10)13(18)17-14/h2-5,16H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVSJEZAWBTUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(CC2=C(C(=O)N1)NC3=CC=CC=C23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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